molecular formula C15H15NO2 B602599 Mefenamic Acid D4

Mefenamic Acid D4

Cat. No.: B602599
M. Wt: 245.31 g/mol
InChI Key: HYYBABOKPJLUIN-KNIGXJNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mefenamic Acid-d4 is a deuterium-labeled derivative of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). Mefenamic Acid-d4 is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Mefenamic Acid levels in various samples . The deuterium atoms in Mefenamic Acid-d4 replace hydrogen atoms, providing a distinct mass difference that aids in accurate measurement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mefenamic Acid-d4 involves the incorporation of deuterium atoms into the Mefenamic Acid molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of Mefenamic Acid-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired deuterium content .

Chemical Reactions Analysis

Types of Reactions

Mefenamic Acid-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Mefenamic Acid-d4, like Mefenamic Acid, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The deuterium labeling does not alter the mechanism of action but aids in the precise measurement and tracking of the compound in various studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mefenamic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms create a mass difference that allows for accurate quantification and tracking in complex biological matrices . This makes Mefenamic Acid-d4 an invaluable tool in pharmacokinetic studies and drug development.

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYBABOKPJLUIN-KNIGXJNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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